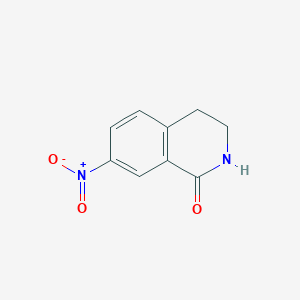

7-Nitro-3,4-dihydroisoquinolin-1(2H)-one

説明

Contextualization within Dihydroisoquinolinone and Related Heterocyclic Chemistry

Dihydroisoquinolinones form a significant class of nitrogen-containing heterocyclic compounds that are of considerable interest in organic and medicinal chemistry. The core structure is a derivative of isoquinoline (B145761), a bicyclic aromatic compound. The "dihydro" prefix indicates the saturation of one of the double bonds in the pyridine (B92270) ring, and the "-one" suffix denotes the presence of a carbonyl group, resulting in a lactam functionality.

The chemistry of isoquinolines and their derivatives is rich and varied, with established synthetic methodologies such as the Pictet-Spengler, Bischler-Napieralski, and Pomeranz–Fritsch reactions providing routes to this class of compounds. The dihydroisoquinolinone scaffold, in particular, serves as a versatile building block for the synthesis of more complex molecular architectures.

7-Nitro-3,4-dihydroisoquinolin-1(2H)-one is distinguished by the presence of a nitro group (-NO2) at the 7-position of the aromatic ring. This electron-withdrawing group significantly influences the electronic properties of the molecule, affecting its reactivity and potential biological interactions. The presence of the nitro group makes it a candidate for various chemical transformations, such as reduction to an amino group, which can then be further functionalized. cymitquimica.com

Research Significance of the this compound Scaffold

The significance of this compound in academic research lies primarily in its role as a synthetic intermediate. The dihydroisoquinolinone core is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules.

A key area of interest is the use of this scaffold in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are involved in DNA repair, and their inhibition is a promising strategy in cancer therapy. The thieno[2,3-c]isoquinolin-5(4H)-one scaffold, which can be synthesized from dihydroisoquinolinone precursors, is a known PARP inhibitor. nih.gov The 7-nitro substitution on the dihydroisoquinolinone ring provides a handle for further synthetic modifications, allowing for the exploration of the structure-activity relationships of potential PARP inhibitors.

The reduction of the nitro group to an amine furnishes a key intermediate, 7-amino-3,4-dihydroisoquinolin-1(2H)-one. This amino derivative can be readily acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems. This versatility makes this compound a valuable starting material for the synthesis of libraries of compounds for biological screening.

Physicochemical and Spectroscopic Data

The compound this compound is typically a yellow to orange solid and exhibits moderate solubility in organic solvents. cymitquimica.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈N₂O₃ |

| Molecular Weight | 192.17 g/mol |

| Appearance | Yellow to orange solid |

| Solubility | Moderately soluble in organic solvents |

| CAS Number | 22245-96-1 |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks |

| ¹H NMR | Aromatic protons (δ 7.5-8.5 ppm), methylene (B1212753) protons adjacent to nitrogen (δ ~3.5 ppm), methylene protons adjacent to the aromatic ring (δ ~3.0 ppm) |

| ¹³C NMR | Carbonyl carbon (δ ~165 ppm), aromatic carbons (δ 120-150 ppm), methylene carbons (δ ~30-40 ppm) |

| IR Spectroscopy | N-H stretch (~3200 cm⁻¹), C=O stretch (~1680 cm⁻¹), NO₂ asymmetric stretch (~1530 cm⁻¹), NO₂ symmetric stretch (~1350 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 192 |

The ¹H NMR spectrum is expected to show signals in the aromatic region, with the electron-withdrawing nitro group causing downfield shifts of the adjacent protons. The two methylene groups of the dihydro-isoquinolinone ring would appear as distinct signals, likely triplets, in the aliphatic region.

In the ¹³C NMR spectrum, the carbonyl carbon of the lactam would be observed at a characteristic downfield shift. The aromatic carbons would appear in the typical range, with the carbon bearing the nitro group being significantly deshielded.

The infrared (IR) spectrum would be characterized by absorption bands corresponding to the N-H bond of the lactam, the carbonyl group, and the symmetric and asymmetric stretching vibrations of the nitro group.

Structure

3D Structure

特性

IUPAC Name |

7-nitro-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-9-8-5-7(11(13)14)2-1-6(8)3-4-10-9/h1-2,5H,3-4H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSWPNBVJSANQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10522440 | |

| Record name | 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22245-96-1 | |

| Record name | 7-Nitro-3,4-dihydro-2H-isoquinolin-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22245-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-nitro-1,2,3,4-tetrahydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 7 Nitro 3,4 Dihydroisoquinolin 1 2h One and Its Analogues

Established Synthetic Pathways to 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one

The synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core can be achieved through various classical and modern synthetic methodologies. These routes often involve the construction of the heterocyclic ring system through intramolecular cyclization reactions.

Oxidation-Based Synthetic Routes for Hydroxylated Analogues

Oxidation strategies provide a direct route to introduce hydroxyl groups onto the dihydroisoquinolinone core, leading to valuable hydroxylated analogues. One such method involves the oxidation of a corresponding dihydroisoquinoline. For instance, 2-hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one has been synthesized from its dihydroisoquinoline precursor using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane. nih.gov This reaction proceeds via the oxidation of the imine functionality to an oxaziridine, which then rearranges to the N-hydroxy lactam.

Another approach involves an asymmetric organocatalytic one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.gov This sequence, starting from 2-(nitromethyl)benzaldehydes and N-protected aldimines, proceeds through an aza-Henry–hemiaminalization–oxidation sequence to yield the desired products. nih.gov

Furthermore, visible-light-induced α-oxidation of N-substituted tetrahydroisoquinolines to dihydroisoquinolones has been developed using eosin (B541160) Y as an organo-photocatalyst and oxygen as a green oxidant. researchgate.net This method allows for the synthesis of dihydroisoquinolones under mild reaction conditions. researchgate.net

Hydrogenation for Amino Derivatives

The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis. This can be readily achieved through catalytic hydrogenation. While direct hydrogenation of this compound is not extensively detailed in the provided results, the general principles of nitro group reduction are well-established. Common methods include the use of hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel. masterorganicchemistry.comrsc.org Alternatively, transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) in the presence of Pd/C can also be employed. mdpi.com Another widely used method is the reduction with metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid. masterorganicchemistry.com These methods are generally efficient and high-yielding for the conversion of aromatic nitro compounds to their corresponding anilines. masterorganicchemistry.comresearchgate.net

Rhodium(III)-Catalyzed Annulation Methods for Dihydroisoquinolinones

Rhodium(III)-catalyzed C-H activation and annulation has emerged as a powerful tool for the synthesis of isoquinolone scaffolds. organic-chemistry.orgacs.org This methodology often involves the reaction of a benzamide (B126) derivative with an alkene or alkyne. A simple and robust procedure for the Rh(III)-catalyzed [4+2] cycloaddition of feedstock gases, such as ethylene, with N-(pivaloyloxy)benzamides provides a diverse set of 3,4-dihydroisoquinolones in very good yields. organic-chemistry.org These reactions typically proceed at room temperature and demonstrate tolerance to various functional groups. organic-chemistry.org

Furthermore, Rh(III)-catalyzed systems have been established to access 3,4-dihydroisoquinolin-1(2H)-ones through a tandem C-H-allylation/N-alkylation annulation. nih.govacs.org For example, the coupling of N-methoxy-3-methylbenzamide with 2-methylidenetrimethylene carbonate proceeds smoothly under mild conditions to afford the corresponding dihydroisoquinolinone. nih.govacs.org The catalyst plays a crucial role in both the C-H-allylation and the N-alkylation cyclization process. nih.govacs.org

Other Cyclization and Building Block Approaches for Dihydroisoquinolinone Scaffolds

Several other classical and contemporary methods are employed for the construction of the dihydroisoquinolinone ring system.

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines, which can be precursors to dihydroisoquinolinones. This reaction involves the intramolecular cyclization of β-arylethylamides using a dehydrating agent such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgwikipedia.orgorganicreactions.org The reaction proceeds through an electrophilic aromatic substitution mechanism. wikipedia.orgslideshare.net

The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. thermofisher.comorganicreactions.orgwikipedia.org While this method directly yields the tetrahydroisoquinoline core, subsequent oxidation can lead to the desired dihydroisoquinolinone.

The Pomeranz-Fritsch reaction and its modifications offer another pathway to the isoquinoline (B145761) core. nih.govmdpi.com A modified procedure using trimethylsilyltriflate (TMSOTf) and an amine base allows for the synthesis of 1,2-dihydroisoquinolines under mild conditions. nih.gov

More recent approaches include a photocatalytic skeleton-editing [4 + 2] strategy for the direct synthesis of dihydroisoquinoline-1,4-diones from vinyl azides and carboxylic NHPI esters. rsc.org Additionally, radical cyclization of precursors like (E)-N-(2-bromobenzyl)-N-(2-(phenylthio)vinyl)acetamide has been developed to access 1,2-dihydroisoquinolines. ucsb.edu

Functionalization and Derivatization Strategies of the this compound Core

The presence of the nitro group at the 7-position of the dihydroisoquinolinone ring offers a key site for chemical manipulation, allowing for the introduction of various functional groups and the synthesis of a diverse library of derivatives.

Modifications at the Nitro Group for Amino Derivatives

The most common and synthetically useful transformation of the nitro group is its reduction to an amino group, yielding 7-amino-3,4-dihydroisoquinolin-1(2H)-one. This conversion dramatically alters the electronic properties of the aromatic ring, transforming a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com

The reduction can be achieved through several reliable methods:

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. rsc.org

Metal-Acid Reduction: The use of easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl) is a classic and effective method for nitro group reduction. masterorganicchemistry.com Iron in acetic acid is another viable reagent combination. researchgate.netresearchgate.net

Transfer Hydrogenation: Reagents like ammonium formate can serve as a hydrogen source in the presence of a catalyst like Pd/C to effect the reduction of the nitro group. mdpi.com

The resulting amino group can then serve as a nucleophile or a directing group for further synthetic elaborations, such as acylation, alkylation, or diazotization followed by substitution, thereby providing access to a wide array of functionalized dihydroisoquinolinone derivatives.

Data Tables

Table 1: Selected Synthetic Methods for Dihydroisoquinolinone Scaffolds

| Method | Precursors | Reagents/Catalysts | Product Type | Ref. |

| Oxidation | Dihydroisoquinoline | m-CPBA | N-Hydroxydihydroisoquinolinone | nih.gov |

| Oxidation | N-Substituted Tetrahydroisoquinoline | Eosin Y, O₂ | Dihydroisoquinolinone | researchgate.net |

| Rh(III)-Catalyzed Annulation | N-(Pivaloyloxy)benzamide, Ethylene | [RhCp*Cl₂]₂ | 3,4-Dihydroisoquinolinone | organic-chemistry.org |

| Bischler-Napieralski Reaction | β-Arylethylamide | POCl₃ or P₂O₅ | 3,4-Dihydroisoquinoline | organic-chemistry.orgwikipedia.org |

| Pictet-Spengler Reaction | β-Arylethylamine, Aldehyde/Ketone | Acid | Tetrahydroisoquinoline | thermofisher.comwikipedia.org |

Table 2: Common Methods for the Reduction of Aromatic Nitro Groups

| Method | Reagents | Typical Conditions | Product | Ref. |

| Catalytic Hydrogenation | H₂, Pd/C | Pressurized H₂ | Amine | masterorganicchemistry.comrsc.org |

| Metal-Acid Reduction | Fe, HCl | Acidic, aqueous | Amine | masterorganicchemistry.com |

| Metal-Acid Reduction | Fe, AcOH | Acetic acid | Amine | researchgate.netresearchgate.net |

| Transfer Hydrogenation | HCOONH₄, Pd/C | Methanol (B129727) | Amine | mdpi.com |

Substitutions on the Isoquinolinone Ring System

The 3,4-dihydroisoquinolin-1(2H)-one core, including the 7-nitro analogue, serves as a versatile scaffold for chemical modification. Substitutions can be introduced on both the carbocyclic (benzene) and heterocyclic portions of the ring system to modulate the molecule's physicochemical properties and biological activity. Various synthetic strategies have been developed to achieve regioselective functionalization at different positions of this privileged framework.

Palladium-catalyzed cross-coupling reactions, for instance, have proven effective for substitutions on the carbocyclic ring. The palladium-catalyzed α-arylation of ketones is a method that allows for the convergent synthesis of isoquinolines with a wide variety of substituents on the benzene (B151609) ring. nih.gov Notably, this methodology is compatible with sensitive functional groups, such as the nitro group, enabling the synthesis of diverse nitro-substituted isoquinoline systems. nih.gov

Substitutions on the heterocyclic part of the molecule, particularly at the C1, C3, and C4 positions, are crucial for tuning biological effects. The Bischler-Napieralski reaction is a classical and effective method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolinones. organic-chemistry.orgmdpi.com This reaction facilitates the introduction of various substituents at the C1 position. mdpi.com For example, the cyclization of N-acyl-β-phenylethylamines using a dehydrating agent like phosphorus(V) oxychloride yields 1-substituted 3,4-dihydroisoquinolines. mdpi.com

A particularly powerful method for generating diversity at the C3 and C4 positions is the Castagnoli–Cushman reaction (CCR). rsc.orgresearchgate.net This multicomponent reaction involves the condensation of a homophthalic anhydride (B1165640) with an imine (pre-formed or generated in situ from an aldehyde and an amine). The reaction proceeds via a diastereoselective [4+2] cycloaddition, leading to the formation of 4-carboxy-3,4-dihydroisoquinolin-1(2H)-ones with substituents at the C3 position derived from the aldehyde component. rsc.orgresearchgate.netnih.gov This approach has been successfully employed to synthesize large libraries of derivatives for biological screening. rsc.org

The table below summarizes key substitution methodologies for the isoquinolinone ring system.

| Position(s) | Synthetic Method | Type of Substituent Introduced | Reference(s) |

| Carbocyclic Ring | Palladium-catalyzed α-arylation | Aryl, alkyl, heteroatom-containing groups | nih.gov |

| C1 | Bischler-Napieralski Reaction | Alkyl, aryl | organic-chemistry.orgmdpi.com |

| C3, C4 | Castagnoli–Cushman Reaction | C3: Aryl, alkyl; C4: Carboxylic acid | rsc.orgresearchgate.netnih.gov |

| C4 | Oxidation of 4-hydroxy-1,2,3,4-tetrahydroisoquinoline followed by Grignard addition | Alkyl, aryl | researchgate.net |

N-Substitution and Side Chain Introduction for Enhanced Bioactivity

Modification at the nitrogen atom (N-2 position) of the 3,4-dihydroisoquinolin-1(2H)-one lactam is a widely used strategy to explore the structure-activity relationship (SAR) and enhance the biological profile of these compounds. The introduction of various substituents and side chains at this position can significantly influence factors such as potency, selectivity, and pharmacokinetic properties.

The Castagnoli–Cushman reaction is highly amenable to N-substitution, as the choice of the primary amine component directly dictates the substituent at the N-2 position. rsc.orgresearchgate.net This has been exploited to create extensive libraries of N-substituted analogues for bioactivity screening. For instance, a series of N-aryl-4-carboxy-3-phenyl-3,4-dihydroisoquinolin-1(2H)-ones were synthesized and evaluated for antioomycete activity against the plant pathogen Pythium recalcitrans. rsc.orgresearchgate.netnih.gov In this study, compound I23 , chemically known as 2-(2-Chloro-5-(trifluoromethyl)phenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, demonstrated the highest potency, with an EC₅₀ value of 14 μM, which was superior to the commercial standard hymexazol. rsc.orgresearchgate.net

Other modifications at the nitrogen position have also been explored. The synthesis of 2-hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one introduces a hydroxyl group at the N-2 position, creating a hydroxamic acid derivative. nih.gov Simple alkylation, such as the introduction of a methyl group to yield compounds like 2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one, is another common modification. synthenta.com These substitutions highlight the chemical tractability of the lactam nitrogen and its importance as a key site for structural diversification aimed at improving biological function.

The following table details examples of N-substitutions on the 3,4-dihydroisoquinolin-1(2H)-one scaffold and their associated biological context.

| N-Substituent | Resulting Compound Class/Example | Associated Bioactivity/Context | Reference(s) |

| Aryl groups (e.g., 2-Chloro-5-(trifluoromethyl)phenyl) | N-Aryl-3,4-dihydroisoquinolin-1(2H)-ones | Potent antioomycete activity against Pythium recalcitrans | rsc.orgresearchgate.netnih.gov |

| Hydroxyl | 2-Hydroxy-3,4-dihydroisoquinolin-1(2H)-ones | Synthesis of hydroxamic acid analogues | nih.gov |

| Methyl | 2-Methyl-3,4-dihydroisoquinolin-1(2H)-ones | Basic N-alkylation for structural diversification | synthenta.com |

Biological Activities and Pharmacological Potentials of 7 Nitro 3,4 Dihydroisoquinolin 1 2h One Analogues

Investigations into Cytotoxic and Anticancer Properties

Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one core have demonstrated notable cytotoxic and anticancer activities across a range of cancer cell lines. Research into these compounds has highlighted the importance of specific substitutions on the isoquinolinone ring system for enhancing their potency and selectivity against tumor cells.

One area of investigation has focused on hybrid molecules that combine the 3,4-dihydroisoquinolin-1(2H)-one scaffold with other known anticancer agents. For instance, a series of hybrid molecules bearing the 3,4-dihydroisoquinolin-1(2H)-one core and trans-cinnamic acids, inspired by the natural product Piperlongumine, were synthesized and evaluated for their cell viability against breast (MCF-7, MDA-MB-231) and cervical (HeLa, C33A) cancer cell lines, as well as prostate cancer (DU-145, PC-3) and normal VERO cells. researchgate.net Among the synthesized analogues, compound 10g showed significant inhibition of MCF-7 cell growth with a GI50 value of less than 0.1 μM. researchgate.net Another analogue, 10i , also demonstrated notable inhibitory activity against a panel of cancer cell lines. researchgate.net Molecular docking studies suggest that these compounds may exert their anticancer effect by binding to the colchicine (B1669291) domain of tubulin, thereby inhibiting tubulin polymerization. researchgate.net

Furthermore, 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones have been screened for their anticancer activity against a panel of 60 human tumor cell lines. univ.kiev.ua The results indicated that derivatives with a thiazolyl or pyrazolyl substituent at the 3-amino group, and with no substituents at the C(4) position of the isoquinoline (B145761) ring, were the most effective. univ.kiev.ua Specifically, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one was identified as a lead compound, demonstrating effective prevention of tumor cell growth with an average lg GI50 of -5.18. univ.kiev.ua This compound was particularly active against breast cancer cell lines, with the MDA-MB-468 and MCF7 cell lines being the most sensitive. univ.kiev.ua

The tumor-specific cytotoxicity of various 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives has also been investigated against human oral squamous cell carcinoma cell lines. nih.gov Among the tested compounds, (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl) methanone, which possesses bulky substituents, exhibited high tumor-specific cytotoxicity. nih.gov This research suggests that the molecular size of the derivatives plays a crucial role in their cytotoxic activity. nih.gov

| Compound/Derivative Class | Cancer Cell Line(s) | Activity (GI50/IC50) | Proposed Mechanism of Action |

| 10g (Piperlongumine analogue) | MCF-7 | <0.1 μM | Tubulin polymerization inhibition |

| 10i (Piperlongumine analogue) | MCF-7, MDA-MB-231, HeLa, C33A, DU-145, PC-3 | 3.42 μM (MCF-7) | Tubulin polymerization inhibition |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | 60 cell line panel | avg lg GI50 = -5.18 | Not specified |

| (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl) methanone | Human oral squamous cell carcinoma | High tumor-specificity | Induction of autophagy |

Enzyme Inhibition Profiles

Analogues of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one have been investigated for their ability to inhibit a variety of enzymes, demonstrating their potential as therapeutic agents for a range of diseases.

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a known virulence factor for bacteria such as Helicobacter pylori, which is implicated in various gastrointestinal diseases. nih.gov The inhibition of urease is a key target for controlling infections by this pathogen. nih.gov A series of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues were synthesized and evaluated for their in vitro urease inhibitory activity. All of the synthesized compounds were found to be active, with several analogues showing more potent inhibition than the standard inhibitor, thiourea (B124793) (IC50 = 21.6 μM). nih.gov One of the most potent synthetic derivatives exhibited an IC50 value of 17.9 μM. nih.gov

| Compound Class | Standard Inhibitor | IC50 Range of Analogues (μM) | Most Potent Analogue IC50 (μM) |

| N-Aryl-3,4-dihydroisoquinoline carbothioamides | Thiourea (IC50 = 21.6) | 14.5 to 24.6 | 17.9 |

Factor VIIa (FVIIa) is a serine protease that plays a crucial role in the initiation of the blood coagulation cascade. nih.gov Inhibition of FVIIa is a therapeutic strategy for the treatment and prevention of thrombotic diseases. nih.gov A fragment screening effort led to the discovery that the neutral heterocycle, 7-chloro-3,4-dihydroisoquinolin-1(2H)-one, binds to the S1 pocket of FVIIa. researchgate.net This finding is significant because many potent FVIIa inhibitors require a highly basic group to achieve high affinity, and the discovery of a neutral binding fragment opens new avenues for the design of orally active FVIIa inhibitors. researchgate.net

Alzheimer's disease is a neurodegenerative disorder characterized by the presence of amyloid plaques and cholinergic deficits. The enzymes acetylcholinesterase (AChE) and β-secretase (BACE-1) are key targets in the development of therapies for Alzheimer's. A series of 1,2-dihydroisoquinolin-3(4H)-one derivatives were designed, synthesized, and evaluated as dual inhibitors of both AChE and BACE-1. scirp.orgresearchgate.net All the synthesized compounds showed moderate to potent inhibition of AChE, with IC50 values ranging from 1 nM to 1000 nM. scirp.org Several of these derivatives displayed inhibitory potency comparable to the standard drug, donepezil. scirp.org

| Compound Series | AChE Inhibition (IC50) | BACE-1 Inhibition (IC50) |

| Series 1 | Moderate | Moderate |

| Series 2 | Potent | Moderate |

| Series 3 | Most Potent | Potent |

The family of aromatic amino acid hydroxylases, which includes phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH), are critical enzymes in the metabolism of aromatic amino acids. wikipedia.org Phenylketonuria (PKU) is a genetic disorder caused by deficient activity of PAH, often due to protein misfolding. nih.gov Stabilizing the structure and/or activity of PAH is a promising therapeutic strategy. nih.gov Research has shown that 3-hydroxyquinolin-2(1H)-one derivatives, which are structurally related to the dihydroisoquinolinone core, can act as protectors of human PAH (hPAH) enzyme activity. nih.gov These compounds were found to affect the coordination of the non-heme ferric center at the enzyme's active site and could be displaced by the natural substrate, L-phenylalanine. nih.gov Two of the designed compounds demonstrated functional stabilization of hPAH, maintaining the protein's activity both in its purified recombinant form and in a cellular model. nih.gov

Furthermore, dopamine-derived tetrahydroisoquinolines, known as salsolinols, have been found to inhibit the activity of tryptophan hydroxylase (TPH). nih.gov The inhibition was found to be non-competitive with respect to the substrate L-tryptophan. nih.gov

Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on the F1FO-ATP synthase for its growth and viability. ntu.edu.sg This enzyme has been clinically validated as a drug target. ntu.edu.sg A novel antimycobacterial compound, termed GaMF1, which targets a specific loop of the γ subunit of the mycobacterial ATP synthase, has been discovered. ntu.edu.sg Chemical modifications of the GaMF1 scaffold have led to the development of analogues with nanomolar potencies in inhibiting ATP synthase activity. ntu.edu.sg Another class of compounds, the diarylquinolines, which includes the drug bedaquiline, also inhibit mycobacterial ATP synthase. nih.govnih.gov These inhibitors bind to the enzyme and block its function, leading to bactericidal effects. ntu.edu.sgnih.gov High concentrations of some diarylquinolines have also been shown to uncouple the transmembrane proton motive force, which may contribute to their mycobacterial killing mechanism. nih.gov

| Compound Class/Name | Target Enzyme | Mechanism of Action | Potency |

| GaMF1 Analogues | Mycobacterial F-ATP Synthase | Binds to the γ subunit loop | Nanomolar |

| Diarylquinolines (e.g., Bedaquiline) | Mycobacterial F-ATP Synthase | Binds to the enzyme, blocks function | Varies |

| Squaramide Inhibitors | Mycobacterial F-ATP Synthase | Binds to a novel site in the proton-conducting channel | Potent |

Antimicrobial and Antifungal Activities

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been identified as a promising template for the development of novel antimicrobial and antifungal agents. nih.gov While extensive studies on the 7-nitro substituted analogue are limited in this specific context, research on the broader class of dihydroisoquinolinones and related structures indicates significant potential.

General reviews of the scaffold's properties consistently list antibacterial and antifungal activities as key biological attributes. kthmcollege.ac.inresearchgate.net Research into related isoquinoline structures has yielded compounds with notable activity. For instance, a study on aminoalkyl 1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives identified two compounds with potent activity against both anaerobic bacteria, such as Bacteroides fragilis, and the yeast Candida albicans, with Minimum Inhibitory Concentration (MIC) values as low as 64 mg/L. researchgate.net

Furthermore, a comprehensive study that evaluated 59 derivatives of the core 3,4-dihydroisoquinolin-1(2H)-one scaffold for activity against various plant pathogens found their antifungal properties to be present, although less potent than their antioomycete activity. nih.gov This suggests that while the potential exists, activity is highly dependent on the specific substitutions and the target organism.

Table 1: Antimicrobial Activity of Selected Isoquinoline Derivatives| Compound Class | Test Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 1H-benzo[de]isoquinoline-1,3(2H)-dione derivative | Bacteroides fragilis | 64 mg/L | researchgate.net |

| 1H-benzo[de]isoquinoline-1,3(2H)-dione derivative | Candida albicans | 64 mg/L | researchgate.net |

Anti-inflammatory and Anti-asthmatic Properties

Analogues of 3,4-dihydroisoquinolin-1(2H)-one have recently emerged as potent anti-inflammatory agents through the modulation of the innate immune system. nih.gov The stimulator of interferon genes (STING) pathway is a critical component of the immune response to cytosolic DNA, and its overactivation can lead to autoinflammatory diseases. nih.gov

A novel class of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives has been discovered to be effective STING inhibitors. nih.gov Extensive structure-activity relationship (SAR) studies identified compound 5c , which demonstrated potent inhibition of both human and mouse STING in cellular assays with IC₅₀ values of 44 nM and 32 nM, respectively. nih.gov This compound was shown to effectively block the activation of the STING pathway in both human and murine cells. nih.gov In preclinical models, compound 5c exhibited significant in vivo anti-inflammatory efficacy, reducing systemic inflammation and protecting against cisplatin-induced acute kidney injury, a condition with a strong inflammatory component. nih.gov

Table 2: STING Inhibitory Activity of Dihydroisoquinolinone Analogue 5c| Compound | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 5c | Human STING (cellular assay) | 44 nM | nih.gov |

| Mouse STING (cellular assay) | 32 nM | nih.gov |

Anticonvulsant Activity

While direct studies on this compound are not prominent, extensive research into its structural isomers, particularly quinolin-2-one and quinazolinone derivatives, has revealed significant anticonvulsant properties. These compounds are evaluated using standard models such as the maximal electroshock (MES) test, which indicates an ability to prevent seizure spread, and the subcutaneous pentylenetetrazole (scPTZ) test, which suggests an ability to raise the seizure threshold.

One study synthesized a series of 5-substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines, which are derived from a dihydro-quinolin-2-one core. nih.gov The triazole-fused derivatives showed significantly enhanced anticonvulsant activity compared to their parent compounds. nih.gov Notably, compound 3f (5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline) was identified as the most potent, with an ED₅₀ of 27.4 mg/kg in the MES test and 22.0 mg/kg in the scPTZ test. nih.gov

Another study on 1-(2-(8-(benzyloxy)quinolin-2-yl)-1-butyrylcyclopropyl)-3-substituted urea derivatives also found promising anticonvulsant activity. nih.gov The most active compound, 7e , had an ED₅₀ value of 14.3 mg/kg in the MES test and a protective index (TD₅₀/ED₅₀) of 30.3, indicating a favorable window between efficacy and neurotoxicity. nih.gov

Table 3: Anticonvulsant Activity of Selected Quinolinone and Quinazolinone Analogues| Compound | Core Structure | Test Model | Activity (ED₅₀) | Reference |

|---|---|---|---|---|

| Compound 3f | Triazolo[4,3-a]quinoline | MES | 27.4 mg/kg | nih.gov |

| Compound 3f | Triazolo[4,3-a]quinoline | scPTZ | 22.0 mg/kg | nih.gov |

| Compound 7e | Quinoline-urea derivative | MES | 14.3 mg/kg | nih.gov |

| Compound A-1 | 3-amino-2-phenyl quinazolinone | MES | Showed highest activity in its series | orientjchem.orgresearchgate.net |

Platelet Aggregation Inhibition

Research into analogues of 7-nitro-3,4-dihydroquinoline-2(1H)-one, a direct structural isomer of the titular compound, has identified potent and selective inhibitors of platelet aggregation. bohrium.comnih.govscispace.com In a key study, a series of 6-cyclic aliphatic amino-7-nitro-3,4-dihydroquinoline-2(1H)-ones were synthesized and evaluated. bohrium.comnih.gov The findings highlighted that the presence of the 7-nitro group is essential for the inhibitory activity against platelet aggregation. scispace.com

Among the synthesized compounds, 6-(4-ethoxycarbonylpiperidino)-7-nitro-3,4-dihydroquinoline-2(1H)-one (compound 22f) was found to be the most potent and selective inhibitor. bohrium.comscispace.comresearchgate.net The study demonstrated that modifications to the substituent at the 6-position, particularly functional groups on the piperidine (B6355638) ring, significantly influence the potency and selectivity of the antiplatelet effect. bohrium.comscispace.com The introduction of an ethoxycarbonyl group at the 4-position of the piperidine ring was shown to significantly enhance the platelet aggregation inhibition. scispace.com

Table 4: Platelet Aggregation Inhibition by 7-Nitro-3,4-dihydroquinoline-2(1H)-one Analogues| Compound | Key Structural Feature | Activity Profile | Reference |

|---|---|---|---|

| 7-nitro-6-[1-(4-nitrosopiperazinyl)]-3,4-dihydroquinolin-2(1H)-one | Lead compound with a nitrosopiperazinyl group | Good antiplatelet activity but also had cardiovascular effects | scispace.com |

| 6-(4-ethoxycarbonylpiperidino)-7-nitro-3,4-dihydroquinoline-2(1H)-one (22f) | Ethoxycarbonylpiperidino group at position 6 | Most potent inhibitory activity with high selectivity | bohrium.comscispace.com |

| Analogues lacking the 7-nitro group | Removal of the nitro group | Decreased platelet aggregation inhibitory activity | bohrium.com |

Neuroprotective and Neuromodulatory Effects

Analogues based on the closely related 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, which lacks the C1-carbonyl group, have demonstrated significant neuroprotective and neuromodulatory activities. nih.govrsc.org These compounds are of particular interest for their potential in treating neurodegenerative disorders like Parkinson's disease. nih.govresearchgate.netjst.go.jp

The biological effects of THIQ derivatives can be dichotomous, with some acting as neurotoxins while others are neuroprotective, depending on their substitution patterns. nih.gov Research on 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) and its derivatives found that hydroxyl-substituted analogues exhibited greater neuroprotective efficacy than the parent compound against neurotoxicity in SH-SY5Y cells. nih.gov Specifically, hydroxy-1MeTIQ derivatives were more effective, suggesting a potential therapeutic application. nih.gov

Other research has identified novel 1,2,3,4-tetrahydroisoquinoline derivatives that can modulate the proteolytic processing of amyloid precursor protein (APP), a key process in the pathology of Alzheimer's disease. nih.gov These compounds were found to stimulate the non-amyloidogenic pathway (sAPPα-release) and inhibit gamma-secretase, reflecting a synergetic potential for neuroprotection. nih.gov

Antioomycete Activity

A recent and comprehensive study on 59 derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold revealed potent and specific activity against the oomycete phytopathogen Pythium recalcitrans. nih.govrsc.orgresearchgate.net Oomycetes, or water molds, are destructive plant pathogens responsible for significant crop damage worldwide.

The bioassay results indicated that the antioomycete activity of these derivatives was superior to their antifungal activity against six other tested phytopathogens. nih.govrsc.org Compound I23 emerged as the most potent derivative, exhibiting an EC₅₀ value of 14 µM against P. recalcitrans in in vitro tests. nih.govresearchgate.net This potency was significantly higher than that of the commercial antioomycete agent hymexazol, which had an EC₅₀ of 37.7 µM. nih.govrsc.org Further investigation suggested that the mode of action for compound I23 involves the disruption of the pathogen's biological membrane systems. rsc.orgresearchgate.net

Table 5: Antioomycete Activity of Dihydroisoquinolinone Analogue I23| Compound | Target Pathogen | Activity (EC₅₀) | Reference |

|---|---|---|---|

| Compound I23 | Pythium recalcitrans | 14 µM | nih.govrsc.org |

| Hymexazol (Commercial Standard) | Pythium recalcitrans | 37.7 µM | nih.govrsc.org |

Modulators of N-Formyl Peptide Receptor Like-1 (FPRL-1)

N-Formyl Peptide Receptor Like-1 (FPRL-1), also known as FPR2/ALX, is a G protein-coupled receptor that plays a complex role in the immune system. It recognizes a diverse array of ligands, including pro-inflammatory molecules derived from bacteria and damaged mitochondria, as well as anti-inflammatory and pro-resolving mediators. This dual nature makes FPRL-1 an attractive target for modulating inflammatory responses.

While various synthetic and natural compounds are being investigated for their ability to modulate FPRL-1 activity, there is currently no specific research in the available scientific literature that directly links this compound or its close analogues to this receptor. The development of modulators for FPRL-1 from novel chemical scaffolds remains an active area of research, and the potential for dihydroisoquinolinone derivatives to act on this target is yet to be explored.

Structure Activity Relationship Sar Studies of 7 Nitro 3,4 Dihydroisoquinolin 1 2h One Analogues

Elucidation of Structural Determinants for Biological Efficacy

The biological activity of analogues derived from the 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one scaffold is profoundly influenced by specific structural features. These include the nature and placement of various substituents, the inherent properties of the core isoquinolinone structure, and the stereochemical orientation of the molecule.

The type of chemical group substituted onto the isoquinolinone core and its precise location are primary determinants of biological activity. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—play a crucial role.

Research on related isoquinolinequinones has shown that adding an electron-withdrawing group, such as bromine, to the C(6) or C(7) position can result in more cytotoxic derivatives. acs.org This principle extends to the nitro group (-NO2), a strong electron-withdrawing group, whose position significantly impacts the molecule's properties. Studies on other aromatic scaffolds have demonstrated that the location of a nitro group (e.g., ortho, meta, or para) can dramatically alter biological effects like anti-inflammatory activity. mdpi.com

In the context of PARP inhibition, where the 3,4-dihydroisoquinolin-1(2H)-one nucleus is a known pharmacophore, modifications at other positions have been explored. For instance, a 7-Bromo derivative of this scaffold showed inhibitory activity against PARP10, and subsequent research focused on introducing various aromatic and non-aromatic substituents at the C-5 and C-6 positions to further probe the SAR. researchgate.net

Analogous studies on quinazoline-based enzyme inhibitors further highlight the importance of substitution. For example, in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, inserting a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position of the quinazoline (B50416) core was a key strategy. mdpi.com Similarly, the nature of the linker at other positions can be critical; studies on quinoxaline (B1680401) derivatives found that an NH linker was essential for activity, while aliphatic linkers diminished it. mdpi.com These findings suggest that for this compound analogues, substituents at positions other than C-7 must be carefully selected to maintain or enhance target engagement.

Table 1: Influence of Substituent Position on Biological Activity in Heterocyclic Scaffolds

| Scaffold | Substituent Position | Effect on Activity | Biological Target/Activity |

|---|---|---|---|

| Isoquinolinequinone | C(6) or C(7) (Bromine) | Increased Cytotoxicity | Anticancer |

| Chalcone | Ortho (Nitro Group) | Highest Anti-inflammatory Inhibition | COX-2 Enzyme |

| Chalcone | Para (Nitro Group) | High Vasorelaxant Activity | eNOS Enzyme |

| Quinazoline | C-7 (Nitro-imidazole) | Increased Activity in Hypoxia | EGFR/VEGFR2 |

The isoquinolinone framework is considered a "privileged scaffold," a term used in medicinal chemistry to describe molecular structures that are capable of binding to multiple biological targets with high affinity. nih.gov This versatility is due to its specific combination of structural rigidity, hydrophobicity, and hydrogen-bonding capability.

The flat, aromatic portion of the isoquinolinone scaffold allows for hydrophobic and π-stacking interactions within the binding sites of target proteins. For example, the hydrophobic part of the isoquinoline (B145761) ring is known to occupy the ATP-binding pocket of protein kinases, making it an excellent template for developing kinase inhibitors. researchoutreach.org

The lactam moiety (a cyclic amide) within the dihydroisoquinolinone ring is particularly important. The carbonyl oxygen and the amide proton can act as hydrogen bond acceptors and donors, respectively. These interactions are crucial for anchoring the molecule into the active site of an enzyme. In many PARP inhibitors, the carboxamide portion of the scaffold mimics the nicotinamide (B372718) moiety of the natural substrate (NAD+), forming key hydrogen bonds with amino acid residues (like Glycine and Serine) in the enzyme's binding pocket. Bio-isosteric scaffolds, such as 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline, have been designed to replicate the hydrogen bonding pattern of the phthalazinone motif found in the PARP inhibitor Olaparib. mdpi.com The 3,4-dihydroisoquinolin-1(2H)-one core functions similarly, providing the necessary geometry and hydrogen-bonding features for effective target inhibition.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can be a critical factor in determining biological activity. mdpi.com For molecules with chiral centers, different enantiomers or diastereomers can exhibit vastly different potencies and effects, as biological targets like enzymes and receptors are themselves chiral.

In the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, the creation of stereocenters, particularly at the C-3 and C-4 positions, is common. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on these derivatives have revealed that specific spatial arrangements are necessary for optimal activity. nih.govrsc.org For instance, the relative orientation of a substituent at C-3 and a carboxyl group at C-4 can determine the molecule's ability to fit correctly into a binding site. rsc.org The differentiation between cis- and trans-diastereomers is therefore crucial, as one may be highly active while the other is not.

This principle is well-documented for other bioactive compounds. Studies on isomers of 3-Br-acivicin, an antimalarial agent, showed that only the (5S, αS) isomers had significant activity. mdpi.com This stereoselectivity was attributed to the molecule's uptake by a specific L-amino acid transport system, which could not recognize the other isomers. mdpi.com Such findings underscore that for analogues of this compound, controlling the stereochemistry at any introduced chiral centers is essential for preserving or enhancing bioactivity.

Rational Design Principles for Enhanced Pharmacological Profiles

Rational drug design involves the deliberate and targeted modification of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. For analogues of this compound, several design principles are employed.

One common strategy is scaffold hybridization , where the core structure is combined with other known pharmacophores to create a hybrid molecule with potentially dual or enhanced activity. For example, a rational design approach that hybridized thiazole (B1198619) and pyrazoline fragments led to the creation of potent dual inhibitors of EGFR and HER2. nih.gov This approach could be applied by linking other bioactive moieties to the isoquinolinone scaffold.

Fragment-based drug discovery (FBDD) is another powerful technique. This method starts by identifying small molecular fragments that bind weakly to the target. These fragments are then grown or merged to produce a lead compound with higher affinity. The isoquinoline scaffold serves as an excellent template for this "fragment merging by design" approach. researchoutreach.org

Computational modeling, including molecular docking , plays a vital role in rational design. Docking simulations can predict how a designed analogue will bind to its target protein, revealing key interactions and helping to prioritize which compounds to synthesize. This in silico analysis can guide modifications, such as adding a specific functional group to form an additional hydrogen bond or altering a substituent to better fit a hydrophobic pocket. nih.gov Understanding the binding energetics and conformations, as seen in the design of Argyrin A analogues, allows for modifications that enhance selectivity for a specific target. researchgate.net

Finally, bioisosteric replacement is a key principle where one part of the molecule is replaced with a chemical group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For example, replacing a hydrogen atom with fluorine can block metabolic degradation, while swapping a carboxylic acid for a tetrazole can improve oral bioavailability. For this compound analogues, replacing certain groups with carefully chosen bioisosteres could lead to compounds with enhanced drug-like properties.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Olaparib |

| 3-Br-acivicin |

Computational Chemistry and Molecular Modeling of 7 Nitro 3,4 Dihydroisoquinolin 1 2h One Systems

Density Functional Theory (DFT) Applications for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including atoms and molecules. fiveable.mewikipedia.org It provides a favorable balance between computational expense and accuracy, making it a popular method for calculating molecular properties and exploring reaction mechanisms. fiveable.memdpi.com The theory is founded on the Hohenberg-Kohn theorems, which establish that the ground-state electron density of a system determines all its ground-state properties. wikipedia.orgnumberanalytics.comrsc.org

In practice, DFT is applied to elucidate the electronic properties of molecules, such as the distribution of electron density, which dictates molecular geometry, reactivity, and other chemical behaviors. mdpi.comrsc.org By calculating parameters like molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential, and atomic charges, DFT can predict the most likely sites for electrophilic or nucleophilic attack and shed light on the stability of a molecule. Furthermore, DFT is instrumental in mapping reaction pathways, identifying transition states and intermediates, and calculating activation energies, which provides a detailed understanding of reaction mechanisms. fiveable.menumberanalytics.com

While DFT is a powerful tool for such investigations, specific studies applying this method to 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one to determine its detailed electronic structure or to model its reaction mechanisms were not available in the surveyed literature. Such a study would yield valuable data on its chemical reactivity and stability.

| Calculated Parameter | Significance in Molecular Analysis |

|---|---|

| HOMO-LUMO Gap | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests the molecule is more reactive. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict sites for electrophilic and nucleophilic attack, revealing information about intermolecular interactions. |

| Dipole Moment | Provides information on the overall polarity of the molecule, which influences its solubility and intermolecular forces. |

| Atomic Charges (e.g., Mulliken, NBO) | Describes the electron distribution among atoms, helping to understand electrostatic interactions and reactivity. |

| Vibrational Frequencies | Allows for the characterization of stationary points on the potential energy surface (minima or transition states) and the prediction of infrared spectra. |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid) to form a stable complex. iaanalysis.comnih.gov This method is a cornerstone of structure-based drug design, used to screen virtual libraries of small molecules, rank potential drug candidates, and propose binding modes at the molecular level. nih.govresearchgate.net The process involves a search algorithm, which generates a variety of possible binding poses of the ligand in the receptor's active site, and a scoring function, which estimates the binding affinity for each pose. nih.govspringernature.com

The fundamental principle of docking is molecular recognition, where binding is governed by the geometric and chemical complementarity between the ligand and the receptor. iaanalysis.com Effective binding involves a combination of molecular forces, including hydrophobic, polar, and electrostatic interactions. americanpharmaceuticalreview.com By simulating these interactions, docking can provide crucial insights into how a compound like this compound might interact with a specific biological target, thereby suggesting a potential mechanism of action. iaanalysis.com

Despite the widespread use of molecular docking in evaluating bioactive scaffolds, a review of available research did not yield specific docking studies performed on this compound against any particular protein or biological receptor.

| Simulation Output | Interpretation and Significance |

|---|---|

| Docking Score / Binding Energy (kcal/mol) | A numerical value that estimates the binding affinity between the ligand and the receptor. More negative scores typically indicate stronger predicted binding. |

| Binding Pose / Conformation | The predicted 3D orientation and conformation of the ligand within the receptor's binding site. |

| Intermolecular Interactions | Identifies specific non-covalent bonds (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and amino acid residues of the receptor. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the docked ligand pose and a reference pose (e.g., a known crystallographic ligand). Lower values indicate a better prediction. |

Mechanistic Insights from Computational Approaches

Computational chemistry provides profound mechanistic insights into how chemical and biological processes occur at a molecular level. researchgate.net By integrating methods like DFT and molecular dynamics, researchers can model the entire progression of a chemical reaction or a ligand-binding event over time. steeronresearch.com These simulations can reveal transient structures like transition states, uncover the energetic barriers that govern reaction rates, and detail the specific intermolecular forces that drive biological recognition. fiveable.meamericanpharmaceuticalreview.com

For a novel compound, computational studies can generate hypotheses about its mechanism of action before extensive laboratory experiments are conducted. steeronresearch.comfmhr.org For example, by identifying the most stable binding mode of a drug candidate to its target protein, researchers can understand which interactions are key to its activity and use this information to guide the design of more potent and selective analogs. frontiersin.org

However, in the absence of specific DFT or molecular docking studies for this compound in the available literature, no detailed mechanistic insights derived from computational approaches can be reported for this particular compound. The application of these computational tools would be a logical next step in characterizing its potential as a bioactive agent.

Advanced Research Methodologies and Analytical Techniques Utilized

Chromatographic Purification and Analysis (e.g., HPLC, LCMS)

Chromatographic techniques are fundamental in the synthesis and analysis of "7-Nitro-3,4-dihydroisoquinolin-1(2H)-one" and its derivatives, ensuring the isolation and purification of the target compound and the verification of its identity and purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for both purification and analysis. In typical applications for related isoquinoline (B145761) compounds, reverse-phase HPLC is employed. A C18 column is often the stationary phase of choice, providing a nonpolar environment for the separation of moderately polar compounds like "this compound". The mobile phase usually consists of a gradient of an organic solvent, such as methanol (B129727) or acetonitrile, and water, often with a small percentage of an acid like formic acid to improve peak shape and resolution. rsc.org The detection of the compound is commonly achieved using UV-Vis spectroscopy, monitoring at wavelengths where the chromophores of the molecule absorb, which for nitroaromatic compounds is typically in the 254 nm to 380 nm range. A stability-indicating HPLC method for a related quinazolinone derivative utilized a C18 column with a mobile phase of methanol and water (80:20 v/v) at a flow rate of 0.9 ml/min, with detection at 232 nm. researchgate.net

Liquid Chromatography-Mass Spectrometry (LCMS) is an indispensable tool for the characterization of "this compound". rsc.orgthermofisher.com This technique couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry. After separation on the HPLC column, the compound is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio of the resulting ions is determined. This provides a precise molecular weight of the compound, confirming its identity. rsc.org Furthermore, by inducing fragmentation of the molecule within the mass spectrometer, structural information can be obtained, which aids in the unequivocal identification of the compound and its potential metabolites or degradation products. For instance, in the analysis of similar heterocyclic compounds, LCMS has been used to confirm the molecular weight and purity of synthesized derivatives. nih.govrsc.orgresearchgate.net

Table 1: Illustrative HPLC and LCMS Parameters for Analysis of Dihydroisoquinolinone Derivatives

| Parameter | HPLC | LCMS |

|---|---|---|

| Column | Reverse-phase C18 | Reverse-phase C18 |

| Mobile Phase | Gradient of Methanol/Water with 0.1% Formic Acid | Gradient of Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 0.5 - 1.5 mL/min | 0.2 - 1.0 mL/min |

| Detection | UV-Vis (e.g., 254 nm, 280 nm) | Electrospray Ionization (ESI) in positive or negative mode |

| Data Obtained | Retention time, Purity | Retention time, Mass-to-charge ratio (m/z), Structural fragments |

Differential Scanning Fluorimetry for Protein Stabilization Studies

Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is a powerful high-throughput screening technique used to identify small molecules that bind to and stabilize a target protein. frontiersin.orgharvard.edunih.govdomainex.co.uknih.gov This method is particularly valuable in the early stages of drug discovery to screen for potential inhibitors or activators of enzymes like kinases and other proteins. frontiersin.org

The principle of DSF is based on the monitoring of protein unfolding as a function of temperature. A fluorescent dye, such as SYPRO Orange, is used, which has low fluorescence in an aqueous environment but becomes highly fluorescent upon binding to hydrophobic regions of a protein. domainex.co.uk As a protein is heated, it unfolds, exposing its hydrophobic core. The dye then binds to these exposed regions, causing a significant increase in fluorescence. The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tm). When a ligand binds to a protein, it often stabilizes the protein's structure, resulting in an increase in its Tm. This "thermal shift" is indicative of a binding event. domainex.co.uk

While no specific DSF studies have been published for "this compound," this technique would be highly applicable to screen for its potential protein targets. For instance, if this compound is hypothesized to be a kinase inhibitor, DSF could be used to screen it against a panel of kinases. A positive result would be an increase in the Tm of a specific kinase in the presence of the compound, suggesting a direct binding interaction.

Table 2: Key Steps and Expected Outcomes in a DSF Experiment

| Step | Description | Expected Outcome |

|---|---|---|

| 1. Preparation | A solution containing the purified target protein, the fluorescent dye, and the test compound ("this compound") is prepared in a multi-well plate. | A clear, homogenous solution. |

| 2. Thermal Denaturation | The plate is placed in a real-time PCR instrument, and the temperature is gradually increased. | The protein will begin to unfold as the temperature rises. |

| 3. Fluorescence Monitoring | The fluorescence intensity is measured at each temperature increment. | An increase in fluorescence will be observed as the protein unfolds and the dye binds. |

| 4. Data Analysis | The fluorescence data is plotted against temperature to generate a melting curve. The Tm is calculated as the midpoint of the transition. | A sigmoidal curve is obtained. A shift in the Tm in the presence of the compound compared to the control indicates binding. |

In Vitro and Cellular Assay Development for Bioactivity Screening

To determine the biological activity of "this compound," a variety of in vitro and cellular assays are developed. These assays are designed to screen for specific biological effects, such as enzyme inhibition or modulation of cellular pathways. mdpi.com Given the structural features of the compound, particularly the nitro group, assays related to DNA damage and repair pathways are of significant interest.

One important class of enzymes involved in DNA repair is the poly(ADP-ribose) polymerase (PARP) family. bpsbioscience.comamsbio.com PARP inhibitors have emerged as a significant class of anticancer agents. nih.govnih.gov Various in vitro assays are available to screen for PARP inhibitory activity. These can be biochemical assays using purified PARP enzyme and a substrate, where the inhibition of ADP-ribosylation is measured. nih.gov Common formats include ELISA-based assays, fluorescence polarization assays, and AlphaLISA® assays. bpsbioscience.com

Cellular assays are crucial to confirm the activity of a compound in a more biologically relevant context. nih.gov For potential DNA repair inhibitors like "this compound," a key cellular assay is the assessment of its effect on cell viability in cancer cell lines with specific DNA repair defects, such as those with BRCA1 or BRCA2 mutations. asco.org A compound that selectively kills these cells would be considered a promising candidate. Other cellular assays can include immunofluorescence staining to detect markers of DNA damage (e.g., γH2AX foci) or the use of reporter assays to measure the activity of specific DNA repair pathways like homologous recombination. nih.gov The development of such assays is critical for understanding the mechanism of action and for the progression of a compound through the drug discovery pipeline. youtube.comresearchgate.net

Table 3: Examples of In Vitro and Cellular Assays for Bioactivity Screening

| Assay Type | Specific Assay | Principle | Endpoint Measured |

|---|---|---|---|

| In Vitro | PARP Activity Assay (ELISA) | Measures the incorporation of biotinylated NAD+ into a histone substrate by PARP enzyme. bpsbioscience.com | Colorimetric or chemiluminescent signal proportional to PARP activity. |

| In Vitro | Fluorescence Polarization Assay | Measures the change in polarization of a fluorescently labeled substrate upon enzyme activity. | Change in fluorescence polarization. |

| Cellular | Cell Viability Assay (e.g., MTT, CellTiter-Glo) | Measures the metabolic activity of cells as an indicator of cell viability after treatment with the compound. youtube.com | Absorbance or luminescence signal. |

| Cellular | γH2AX Immunofluorescence Assay | Detects the phosphorylation of histone H2AX, a marker of DNA double-strand breaks, using a specific antibody. nih.gov | Quantification of fluorescent foci within the cell nucleus. |

| Cellular | Homologous Recombination Reporter Assay | Utilizes a cell line with a reporter gene that is activated upon successful homologous recombination repair. nih.gov | Expression of the reporter gene (e.g., GFP). |

Future Perspectives and Research Directions for 7 Nitro 3,4 Dihydroisoquinolin 1 2h One Research

Exploration of Novel Synthetic Pathways and Analogues

The future of research into 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one is heavily reliant on the development of innovative and efficient synthetic methodologies. While the core structure is established, the exploration of novel synthetic pathways is crucial for generating a diverse library of analogues. A review of synthetic strategies for the 3,4-dihydroisoquinolin-1(2H)-one scaffold reveals a variety of methods, including metal-catalyzed protocols, multicomponent reactions, and domino one-pot procedures, that could be adapted and refined. kthmcollege.ac.in

Future synthetic efforts should focus on:

Developing Stereoselective Syntheses: Creating chiral versions of the scaffold is essential, as the biological activity of enantiomers can differ significantly.

Functional Group Tolerance: New synthetic routes should accommodate a wide range of functional groups to allow for the creation of diverse analogues. This will facilitate comprehensive Structure-Activity Relationship (SAR) studies. rsc.org

Combinatorial Chemistry Approaches: Employing high-throughput synthesis techniques can accelerate the discovery of new derivatives with enhanced biological profiles. For instance, the Castagnoli–Cushman reaction has been successfully used to synthesize a large number of 3,4-dihydroisoquinolin-1(2H)-one derivatives for screening. nih.gov

By expanding the accessible chemical space around the this compound core, researchers can systematically probe the structural requirements for specific biological activities, leading to the identification of more potent and selective compounds.

Detailed Mechanistic Elucidation of Biological Actions

While the broader class of 1,2,3,4-tetrahydroisoquinolines is known for diverse biological effects, the specific mechanisms of action for this compound are not yet fully understood. rsc.org Preliminary studies on related scaffolds suggest potential activities ranging from antimicrobial to anticancer effects. kthmcollege.ac.inbohrium.com For example, certain derivatives have shown antioomycete activity, possibly by disrupting biological membrane systems. nih.govrsc.org

Future research must prioritize a deep dive into the molecular mechanisms through which this compound exerts its effects. Key research directions include:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the specific protein targets of this compound.

Pathway Analysis: Investigating the downstream signaling pathways modulated by the compound upon binding to its target. This could involve studying changes in protein phosphorylation, gene expression, and metabolite levels.

Biophysical Characterization: Employing methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction between the compound and its biological targets.

A thorough understanding of the mechanism of action is fundamental for rational drug design and for predicting potential therapeutic applications and off-target effects.

Development of Clinically Relevant Therapeutic Candidates

Translating the initial promise of this compound into viable therapeutic candidates requires a focused lead optimization campaign. The diverse biological activities associated with the parent scaffold, including anticancer, anti-inflammatory, and antibacterial properties, provide multiple avenues for therapeutic development. kthmcollege.ac.inbohrium.comnih.gov

The primary goals for developing clinically relevant candidates should include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact on potency and selectivity against specific disease targets. 3D-QSAR studies on related compounds have demonstrated the importance of specific structural features for activity. nih.govrsc.org

Pharmacokinetic Profiling: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have appropriate characteristics for clinical use.

In Vivo Efficacy Studies: Evaluating the most promising analogues in relevant animal models of disease to confirm their therapeutic potential and establish a preliminary safety profile.

This iterative process of design, synthesis, and biological evaluation is critical for transforming a promising chemical scaffold into a drug candidate with the potential for clinical success.

Integration of Advanced Omics Technologies in Drug Discovery

The integration of advanced "omics" technologies—genomics, proteomics, and metabolomics—offers a powerful approach to accelerate the drug discovery and development process for this compound. nih.govresearchgate.net These high-throughput methods can provide a comprehensive, systems-level understanding of the compound's biological effects. nih.gov

Future research should leverage omics technologies in the following ways:

Target Discovery and Validation: Using genomic and proteomic approaches to identify and validate novel molecular targets for this compound in various disease contexts. nih.govfrontlinegenomics.com

Mechanism of Action Unraveling: Applying proteomics and metabolomics to map the global changes in protein expression and metabolic pathways induced by the compound, offering deeper insights into its mechanism of action. researchgate.net

Biomarker Identification: Employing pharmacogenomics to identify genetic biomarkers that could predict patient response to treatment, paving the way for personalized medicine approaches. nih.gov

Toxicity Prediction: Using toxicogenomics to analyze gene expression changes in response to the compound, which can help in the early identification and mitigation of potential toxicities.

By embracing these advanced technologies, researchers can make more informed decisions throughout the drug development pipeline, from initial target identification to the design of clinical trials, ultimately enhancing the probability of developing a successful therapeutic agent from the this compound scaffold.

Q & A

Q. What are the common synthetic routes for preparing 7-nitro-3,4-dihydroisoquinolin-1(2H)-one?

Key methodologies include:

- Palladium-catalyzed stereoselective synthesis : Utilizes aryl halides and nitro-substituted precursors under Pd catalysis to achieve regioselective cyclization .

- Multi-step cross-coupling/cyclization : Combines ethyl 2-bromobenzoates with potassium trifluoroborate reagents, followed by base-mediated cyclization and N-deprotection .

- Hydroxyalkylation-initiated radical cyclization : A metal-free approach involving C(sp³)-H cleavage and oxyalkylation of N-allylbenzamide derivatives .

- Crystallographic validation : Post-synthesis structural confirmation via X-ray diffraction to ensure correct regiochemistry, as demonstrated for 7-nitro derivatives .

Q. Which spectroscopic and analytical techniques are critical for characterizing nitro-substituted dihydroisoquinolinones?

- NMR spectroscopy : Assigns proton environments (e.g., aromatic vs. aliphatic protons) and confirms substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas and nitro-group incorporation .

- X-ray crystallography : Resolves structural ambiguities, such as dihedral angles between aromatic rings and heterocyclic conformations .

- HPLC-PDA/MS : Detects impurities and monitors reaction progress .

Q. How do researchers design assays to evaluate the biological activity of 7-nitro derivatives?

- Enzyme inhibition assays : Measure IC₅₀ values against targets like D-amino acid oxidase (DAAO) using fluorometric or colorimetric substrates .

- Cell-based cytotoxicity studies : Assess antitumor potential via MTT assays, comparing nitro-substituted derivatives to unmodified scaffolds .

- Statistical analysis : Apply one-way ANOVA with post-hoc tests (e.g., Fisher’s LSD) to validate significance in biological replicates .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of nitro-group incorporation in dihydroisoquinolinones?

- Catalyst choice : Pd catalysts favor stereoselective cyclization, while Ru(II) enables allylation without strong acids/bases .

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance nitro-group activation in Pd-mediated reactions .

- Temperature control : Low temperatures (0°C) minimize side reactions during bromination or nitration steps .

Q. What strategies resolve contradictions in proposed reaction mechanisms for dihydroisoquinolinone synthesis?

- Kinetic isotope effect (KIE) studies : Differentiate between radical-mediated (e.g., hydroxyalkylation) and metal-catalyzed pathways .

- Computational modeling : Compare transition-state energies for Pd vs. Ru catalysis using DFT to rationalize regioselectivity .

- Isotopic labeling : Track nitro-group migration during cyclization via ¹⁵N-labeled precursors .

Q. How can computational methods support structural and electronic analysis of 7-nitro derivatives?

- Density Functional Theory (DFT) : Predicts electronic effects of nitro substitution on aromatic π-systems and reactivity .

- Molecular docking : Simulates interactions with biological targets (e.g., EZH2 inhibitors) to guide SAR studies .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, C–H···π) observed in crystallographic data .

Q. What advanced catalytic systems improve the scalability of dihydroisoquinolinone synthesis?

- Cp*Co(III)-catalyzed allylation : Achieves domino C–H/N–H functionalization with broad substrate scope .

- Flow chemistry : Reduces reaction times for multi-step sequences (e.g., cross-coupling → cyclization) .

- Ligand design : Chiral ligands (e.g., cyclopentadienyl cobalt complexes) enable enantioselective synthesis of 3-vinyl derivatives .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for this compound Derivatives

| Parameter | Value (Example from ) |

|---|---|

| Crystal system | Monoclinic |

| Space group | C2/c |

| Unit cell dimensions | a=21.350 Å, b=11.067 Å, c=21.064 Å |

| Dihedral angle (aromatic rings) | 43.66°–62.22° |

| Hydrogen-bond interactions | O–H⋯O, C–H⋯π |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。